molecular formula C10H7Cl2NO B13695844 3-Acetyl-4,7-dichloroindole

3-Acetyl-4,7-dichloroindole

Cat. No.: B13695844
M. Wt: 228.07 g/mol
InChI Key: OEJLGYNOCHTUHU-UHFFFAOYSA-N
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Description

3-Acetyl-4,7-dichloroindole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4,7-dichloroindole typically involves the acetylation of 4,7-dichloroindole. One common method is the Friedel-Crafts acylation reaction, where 4,7-dichloroindole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-4,7-dichloroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions, particularly at the 3-position of the indole ring, are common.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-4,7-dichloroindole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Acetyl-4,7-dichloroindole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.

Properties

Molecular Formula

C10H7Cl2NO

Molecular Weight

228.07 g/mol

IUPAC Name

1-(4,7-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7Cl2NO/c1-5(14)6-4-13-10-8(12)3-2-7(11)9(6)10/h2-4,13H,1H3

InChI Key

OEJLGYNOCHTUHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

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